Persicoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

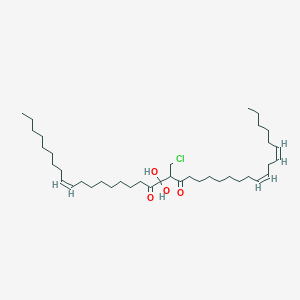

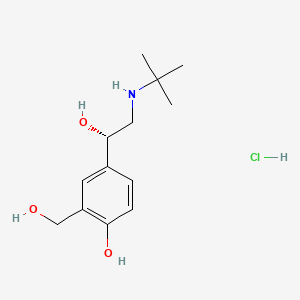

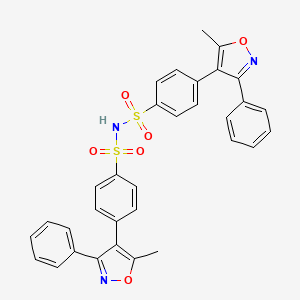

Persicoside is a phenylethanoid glycoside isolated from the aerial parts of Veronica persica. It is known for its radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl radicals . The structure of this compound is elucidated as 3,4-dihydroxy-beta-phenylethoxy-O-[beta-D-glucopyranosyl-(1→2)]-[beta-D-glucopyranosyl-(1→3)]-4-O-caffeoyl-beta-D-glucopyranoside .

Applications De Recherche Scientifique

Persicoside has several scientific research applications:

Antioxidant Properties: Its radical scavenging activity makes it a potential candidate for combating oxidative stress-related conditions.

Antifungal Activity: this compound has demonstrated significant antifungal activity against several fungal pathogens.

Scolicidal Effects: It has been evaluated for its efficacy in hydatid cyst operations due to its scolicidal effects.

Mécanisme D'action

Target of Action

Persicoside is a phenylethanoid glycoside isolated from the aerial parts of Veronica persica . The primary target of this compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical . DPPH is a stable free radical that has been widely used to evaluate the free radical scavenging activities of various substances .

Mode of Action

This compound interacts with its target, the DPPH radical, through a radical scavenging activity . This means that this compound can donate an electron or a hydrogen atom to the DPPH radical, neutralizing it and preventing it from causing oxidative damage to cells .

Biochemical Pathways

antioxidant defense system of the body. By neutralizing DPPH radicals, this compound can potentially prevent oxidative stress, which is associated with various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Result of Action

The primary result of this compound’s action is the scavenging of DPPH radicals . This can lead to a reduction in oxidative stress within the body, potentially protecting cells from oxidative damage and contributing to the prevention of various diseases associated with oxidative stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Persicoside is typically isolated from the aerial parts of Veronica persica through a series of extraction and chromatographic techniques. The water fraction of the plant extract is subjected to polyamide column chromatography, eluting with water followed by increasing concentrations of methanol to yield various fractions .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Veronica persica using similar chromatographic techniques. The process is optimized to maximize yield and purity, ensuring the compound’s stability and activity.

Analyse Des Réactions Chimiques

Types of Reactions: Persicoside undergoes various chemical reactions, including:

Oxidation: this compound exhibits radical scavenging activity, indicating its potential to undergo oxidation reactions.

Substitution: The glycosidic bonds in this compound can be targeted for substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include 2,2-diphenyl-1-picrylhydrazyl radicals for testing radical scavenging activity.

Substitution: Acidic or basic conditions can facilitate glycosidic bond cleavage and substitution.

Major Products:

Oxidation: The primary product is the oxidized form of this compound, which may exhibit altered radical scavenging activity.

Substitution: Substituted derivatives of this compound with modified glycosidic bonds.

Comparaison Avec Des Composés Similaires

- Acteoside

- Isoacteoside

- Lavandulifolioside

Comparison: Persicoside is unique due to its specific glycosidic structure and its potent radical scavenging activity. While acteoside and isoacteoside also exhibit antioxidant properties, this compound’s structure provides distinct advantages in terms of stability and activity .

Propriétés

Numéro CAS |

28978-03-2 |

|---|---|

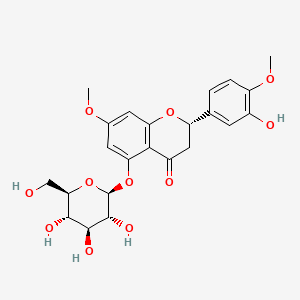

Formule moléculaire |

C23H26O11 |

Poids moléculaire |

478.4 g/mol |

Nom IUPAC |

2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C23H26O11/c1-30-11-6-16-19(13(26)8-15(32-16)10-3-4-14(31-2)12(25)5-10)17(7-11)33-23-22(29)21(28)20(27)18(9-24)34-23/h3-7,15,18,20-25,27-29H,8-9H2,1-2H3 |

Clé InChI |

NKYUUWHIEOUGKB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)O |

SMILES canonique |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)O |

Apparence |

Powder |

melting_point |

258 - 260 °C |

Description physique |

Solid |

Origine du produit |

United States |

Q1: What is the structure of Persicoside and what is its reported biological activity?

A1: this compound is a newly discovered phenylethanoid glycoside, first isolated from the aerial parts of Veronica persica. [] Its structure was elucidated as 3,4-dihydroxy-beta-phenylethoxy-O-[beta-D-glucopyranosyl-(1-->2)]-[beta-D-glucopyranosyl-(1-->3)]-4-O-caffeoyl-beta-D-glucopyranoside. Research suggests that this compound exhibits radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. [] This finding suggests potential antioxidant properties.

Q2: How does this compound compare to other compounds found in Veronica persica?

A2: Besides this compound, Veronica persica contains other phenylethanoid glycosides like Acteoside, Isoacteoside, and Lavandulifolioside. [] Interestingly, Acteoside also demonstrated radical scavenging activity against DPPH radicals. [] This suggests that Veronica persica harbors various compounds with potential antioxidant properties. Further research is needed to compare the potency and mechanisms of action between this compound and these related compounds.

Q3: Has this compound been identified in other plant species, and if so, what is its significance?

A3: Yes, this compound has been found in sesame seeds, specifically exhibiting higher accumulation in seeds with high antioxidant activity. [] This finding, along with the identification of 310 other up-regulated phenolic compounds, including Tricin, 5,7,4′,5′-tetrahydro-3′,6-dimethoxyflavone, 8-methoxyapigenin, and 6,7,8-tetrahydroxy-5-methoxyflavone, suggests a potential role for this compound in contributing to the overall antioxidant capacity of sesame seeds. [] This discovery highlights the importance of this compound not only in Veronica persica but also in other plant species where it may play a significant role in their bioactive properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)